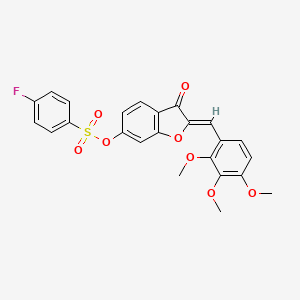
(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a useful research compound. Its molecular formula is C24H19FO8S and its molecular weight is 486.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic compound with a unique structural configuration that suggests significant potential for various biological activities. This compound belongs to a class of benzofuran derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C24H19FO8S, with a molecular weight of approximately 450.46 g/mol. The structure features a benzofuran core substituted with multiple functional groups that enhance its reactivity and biological activity.
Research indicates that compounds similar to (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran derivatives exhibit various mechanisms of action:
- Topoisomerase Inhibition : Docking simulations have identified human topoisomerases I and II as potential targets for this compound. Inhibitory activity against these enzymes has been demonstrated through direct enzymatic assays. For instance, related compounds have shown significant anticancer activity by inducing apoptosis in cancer cell lines such as MCF-7 .
- Antioxidant Properties : The presence of methoxy groups in the structure contributes to its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress within cells.
- Cytotoxicity : Initial studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines while maintaining selectivity towards malignant cells over non-malignant cells .
Biological Activity Data
The biological activities of this compound can be summarized in the following table:
Case Studies
- MCF-7 Cell Line Study : A study investigating the effects of similar benzofuran derivatives on MCF-7 cells demonstrated that certain compounds led to significant cell death through apoptosis mechanisms. The IC50 values indicated a promising therapeutic window for further analog development .
- Comparative Analysis : In comparative studies with established anticancer agents like colchicine and ellipticine, the newly synthesized compounds exhibited lower overall cytotoxicity against normal cells while maintaining efficacy against cancerous cells . This suggests a favorable safety profile for potential therapeutic applications.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FO8S/c1-29-19-11-4-14(23(30-2)24(19)31-3)12-21-22(26)18-10-7-16(13-20(18)32-21)33-34(27,28)17-8-5-15(25)6-9-17/h4-13H,1-3H3/b21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFFMEWYVVGKKT-MTJSOVHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FO8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














